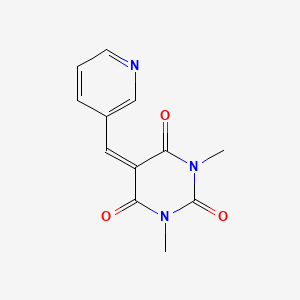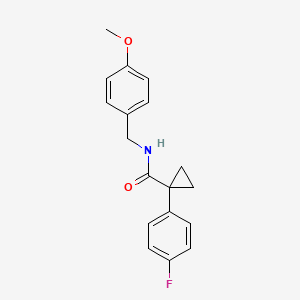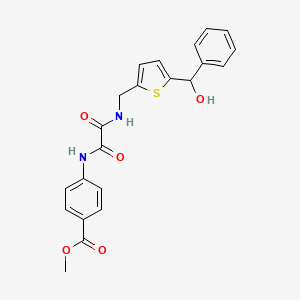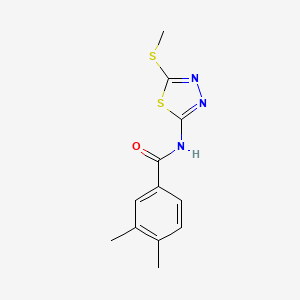![molecular formula C20H17F3N4O4S2 B2490085 2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389073-12-5](/img/structure/B2490085.png)
2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one often involves green chemistry principles and innovative methodologies. For instance, Horishny and Matiychuk (2020) demonstrated a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which shares structural similarities with the target compound, utilizing carboxylic acid hydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, resulting in nearly quantitative yields (Horishny & Matiychuk, 2020). Such methodologies emphasize efficiency, environmental friendliness, and the potential for high yields.
Molecular Structure Analysis
Investigations into the molecular structure of such compounds often utilize advanced techniques like NMR, IR, and mass spectral studies. Tiwari et al. (2017) utilized these techniques to confirm the structures of novel benzamide derivatives, indicating the importance of detailed molecular characterization in understanding the compound's properties and potential interactions (Tiwari et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives and similar compounds are of significant interest due to their biological relevance. Abbasi et al. (2018) explored the synthesis and urease inhibition of novel bi-heterocyclic bi-amides, highlighting the chemical versatility and potential biological applications of these molecules (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. Fathima et al. (2021) synthesized novel benzoxazole derivatives and assessed their antimicrobial and antitubercular activities, demonstrating the importance of physical properties in determining the compound's suitability for biological applications (Fathima et al., 2021).
Chemical Properties Analysis
The reactivity, including the ability to undergo specific chemical transformations, is a key aspect of the chemical properties analysis. Novel synthetic pathways and reactions, such as those described by Dighe et al. (2012), provide insights into the chemical behavior and potential utility of these compounds (Dighe et al., 2012).
科学的研究の応用
Molecular Structure and Characterization
Thiadiazole derivatives, such as those mentioned in the studies, are synthesized and characterized using various spectral studies including IR, 1H NMR, and 13C NMR, and their structure confirmed by single crystal X-ray diffraction methods. These compounds exhibit significant intermolecular hydrogen bonds, which contribute to their stability and potential biological activities (Subbulakshmi N. Karanth et al., 2019)(Karanth et al., 2019).
Biological Activities
Several studies highlight the antimicrobial, antifungal, and antioxidant activities of thiadiazole derivatives. For example, compounds synthesized from thiadiazole have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial and antifungal agents (I. Sych et al., 2019)(Sych et al., 2019). Another study focusing on benzothiazole derivatives containing sulfonamide groups revealed their potential for antimicrobial and anticancer activities, underscoring the versatile biological applications of these compounds (V. Jagtap et al., 2010)(Jagtap et al., 2010).
Photovoltaic and Electronic Applications
Research into the morphology control of polycarbazole-based heterojunction solar cells indicates the broader application of these compounds beyond biological activities. Adjusting the polymer-solvent interaction leads to improved photovoltaic performance, suggesting potential use in energy-related applications (T. Chu et al., 2011)(Chu et al., 2011).
Inhibition of Human Carbonic Anhydrase Isoforms
Acridine-acetazolamide conjugates, which include thiadiazole structures, inhibit carbonic anhydrases, important for various physiological functions. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Ramazan Ulus et al., 2016)(Ulus et al., 2016).
Synthesis and Chemical Transformations
The literature also describes the synthesis of thiadiazolobenzamide and its complexes, highlighting the diverse chemical transformations and potential for generating novel compounds with varied applications (F. Adhami et al., 2012)(Adhami et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of benzamides and benzimidazoles . This could include testing its activity against various biological targets, or modifying its structure to enhance its activity or reduce potential side effects.
特性
IUPAC Name |
2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-14-9-5-6-11(16(14)31-2)17(29)25-18-26-27-19(33-18)32-10-15(28)24-13-8-4-3-7-12(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXRFUXSBMJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)


![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)




![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)